Pyridoxine-d5

Description

BenchChem offers high-quality Pyridoxine-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridoxine-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

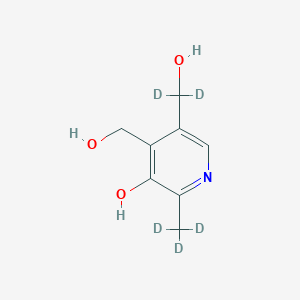

IUPAC Name |

5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNHXLLTXMVWPM-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574085 |

Source

|

| Record name | 4-(Hydroxymethyl)-5-[hydroxy(~2~H_2_)methyl]-2-(~2~H_3_)methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688302-31-0 |

Source

|

| Record name | 4-(Hydroxymethyl)-5-[hydroxy(~2~H_2_)methyl]-2-(~2~H_3_)methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

What is Pyridoxine-d5 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyridoxine-d5, a deuterated analog of Pyridoxine (Vitamin B6). This document details its chemical structure, properties, synthesis, and analytical methodologies, making it a valuable resource for professionals in research and drug development.

Introduction to Pyridoxine-d5

Pyridoxine-d5 is a stable isotope-labeled version of pyridoxine, a crucial member of the Vitamin B6 family. In Pyridoxine-d5, five hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an invaluable tool in various scientific applications, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium can influence the metabolic pathways of the molecule, a phenomenon known as the kinetic isotope effect. This property allows researchers to trace the metabolic fate of pyridoxine and to modulate its pharmacokinetic profile.[1] Pyridoxine-d5 is commonly used as an internal standard in analytical methods, such as mass spectrometry, to ensure accurate quantification of unlabeled pyridoxine in complex biological matrices.

Chemical Structure and Properties

Pyridoxine-d5 is a pyridine derivative characterized by the presence of five deuterium atoms. The deuteration pattern is a key feature of this molecule.

The chemical structure of Pyridoxine-d5 is detailed below:

Quantitative Data Summary

The key quantitative properties of Pyridoxine-d5 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₆D₅NO₃ | [2][3][4] |

| Molecular Weight | 174.21 g/mol | [2][3][4][5] |

| Exact Mass | 174.1053 | [3] |

| CAS Number | 688302-31-0 | [2][3][4][5] |

| Synonyms | Pyridoxol-d5, Vitamin B6-d5 | [1][2][4] |

| Isotopic Purity | Typically >98 atom % D | |

| Melting Point | 146 °C | [5] |

| Solubility | Soluble in water | [2] |

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and analysis of Pyridoxine-d5, compiled from various sources.

Synthesis of Pyridoxine-d5

A common method for the synthesis of deuterated pyridoxine involves a base-catalyzed hydrogen-deuterium exchange reaction. The following protocol is a generalized procedure based on literature descriptions.

Objective: To introduce five deuterium atoms into the pyridoxine molecule.

Materials:

-

Pyridoxine hydrochloride

-

Deuterium oxide (D₂O)

-

A suitable base (e.g., sodium deuteroxide in D₂O)

-

Anhydrous solvent (e.g., deuterated methanol) for workup

-

Acid for neutralization (e.g., DCl in D₂O)

Procedure:

-

Dissolution: Dissolve Pyridoxine hydrochloride in an excess of deuterium oxide (D₂O).

-

Basification: Add a solution of a strong base in D₂O (e.g., sodium deuteroxide) to the reaction mixture to facilitate the exchange of acidic protons with deuterium. The protons on the hydroxymethyl groups and the methyl group at the 2-position are targeted for exchange.

-

Heating: Heat the reaction mixture under reflux for a specified period to ensure complete exchange. The reaction progress can be monitored by techniques like NMR spectroscopy by observing the disappearance of the corresponding proton signals.

-

Neutralization: After the exchange is complete, cool the reaction mixture and neutralize it with an acid solution prepared in D₂O (e.g., DCl).

-

Purification: The deuterated product, Pyridoxine-d5, can be isolated and purified by crystallization from a suitable solvent system. Further purification can be achieved by recrystallization or chromatographic techniques if necessary.

-

Characterization: Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.

Analytical Methodologies

A variety of analytical techniques are employed for the characterization and quantification of Pyridoxine-d5. The most common methods are detailed below.

HPLC is a widely used technique for the analysis of pyridoxine and its derivatives.

-

Principle: Separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Detection: UV detection is commonly used, with the wavelength set around 290 nm.

-

Example Protocol:

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: A mixture of a phosphate buffer (pH adjusted) and methanol.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detector: UV at 290 nm.

-

LC-MS and LC-MS/MS are powerful techniques for the sensitive and specific quantification of Pyridoxine-d5, especially in biological samples.

-

Principle: After chromatographic separation by HPLC or UPLC, the analyte is ionized (commonly by electrospray ionization - ESI) and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) provides higher specificity by monitoring specific precursor-to-product ion transitions.

-

Internal Standard: Pyridoxine-d5 itself serves as an excellent internal standard for the quantification of endogenous pyridoxine.

-

Example Protocol (UPLC-MS/MS):

-

Column: Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of ammonium formate buffer and acetonitrile.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the specific mass transition for Pyridoxine-d5.

-

GC-MS can also be used for the analysis of pyridoxine, typically after derivatization to increase its volatility.

-

Principle: The sample is derivatized, injected into the gas chromatograph for separation, and then detected by a mass spectrometer.

-

Derivatization: Silylation is a common derivatization method for compounds containing hydroxyl groups, such as pyridoxine.

-

Example Protocol:

-

Column: A capillary column suitable for the analysis of derivatized compounds.

-

Carrier Gas: Helium.

-

Ionization: Electron Ionization (EI).

-

Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

-

NMR spectroscopy is a primary tool for the structural elucidation and confirmation of deuteration in Pyridoxine-d5.

-

¹H NMR: The absence of signals corresponding to the protons that have been replaced by deuterium confirms the success of the deuteration reaction.

-

¹³C NMR: The carbon signals adjacent to the deuterium atoms will show characteristic splitting patterns (due to C-D coupling) and a shift in their resonance frequency.

-

²H NMR: A deuterium NMR spectrum will show signals corresponding to the incorporated deuterium atoms.

Logical Relationships and Workflows

The following diagram illustrates the general workflow from the synthesis of Pyridoxine-d5 to its application in analytical studies.

Conclusion

Pyridoxine-d5 is a vital tool for researchers and scientists in the field of drug development and metabolic research. Its well-defined chemical structure and properties, coupled with established methods for its synthesis and analysis, make it a reliable internal standard and tracer for studying the pharmacokinetics and metabolism of Vitamin B6. This guide provides a foundational understanding of Pyridoxine-d5, offering detailed information to support its effective use in a laboratory setting.

References

Physical and chemical properties of Pyridoxine-d5

An In-depth Technical Guide to Pyridoxine-d5

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Pyridoxine-d5, a deuterated form of Pyridoxine (Vitamin B6). It is intended for use in research and development, particularly in pharmacokinetic and metabolic studies where it serves as a valuable internal standard.

Core Physical and Chemical Properties

Pyridoxine-d5 is a stable, isotopically labeled form of Pyridoxine.[1] The deuterium labels provide a distinct mass difference, making it an ideal internal standard for quantification of natural Pyridoxine in biological samples using mass spectrometry.[2]

Data Summary

The key physical and chemical properties of Pyridoxine-d5 are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 4,5-Bis(hydroxymethyl-d2)-2-(methyl-d3)-3-pyridinol | [1] |

| Synonyms | Pyridoxol-d5, Vitamin B6-d5 | [1][3] |

| CAS Number | 688302-31-0 | [1][3][4] |

| Molecular Formula | C₈H₆D₅NO₃ | [1][3] |

| Molecular Weight | 174.21 g/mol | [1][3][4] |

| Accurate Mass | 174.1053 | [1] |

| Melting Point | 146 °C | [4] |

| Appearance | White to off-white powder/solid | |

| Purity | >95% (as determined by HPLC) | [1] |

| Solubility | Soluble in water, DMSO, and dimethyl formamide.[5][6] | |

| Storage | Store at -20°C for long-term stability.[5] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[5] |

Experimental Protocols

The characterization and quantification of Pyridoxine-d5 involve several standard analytical techniques. The following sections detail the methodologies for key experiments.

Synthesis of Pyridoxine-d5

A common method for preparing deuterated Pyridoxine involves base-catalyzed hydrogen-deuterium exchange.

Methodology:

-

N-benzyl pyridoxine is used as a starting material to protect the nitrogen, which can be more readily removed later.[7]

-

Deuterium is introduced into the 2-methyl group via a base-catalyzed exchange reaction in deuterium oxide (D₂O).[7] The progress of the exchange can be monitored using proton NMR by observing the disappearance of the 2-methyl proton signal.[7]

-

Deuterium is inserted into the 5-hydroxymethyl group through the reduction of a suitable precursor acid using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).[7]

-

Following the exchange and reduction steps, the reaction mixture is neutralized with deuterium chloride.[7]

-

The benzyl protecting group is removed by hydrogenation.[7]

-

The final product, Pyridoxine-d5 hydrochloride, is purified by crystallization and may be further processed using ion-exchange chromatography to ensure the correct salt form.[7]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of Pyridoxine-d5 and its stability over time.

Methodology:

-

Standard Preparation: A stock solution of Pyridoxine-d5 is prepared in a suitable solvent such as water or a mobile phase constituent. Calibration standards are prepared by serial dilution.

-

Chromatographic System: A reversed-phase C18 column is typically used.

-

Mobile Phase: A common mobile phase consists of a buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile, run in an isocratic or gradient mode.

-

Detection: UV detection is set at a wavelength where Pyridoxine absorbs strongly, such as 291 nm.[6]

-

Analysis: The sample is injected into the HPLC system. The purity is calculated by dividing the peak area of the main component by the total area of all observed peaks. A purity level of >95% is common for this compound.[1]

Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of Pyridoxine-d5. It is often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

Methodology:

-

Sample Preparation: The sample is dissolved in a solvent compatible with the ionization source, such as methanol or water with a small amount of formic acid for LC-MS.

-

Ionization: Electrospray ionization (ESI) is a common technique for LC-MS analysis of Pyridoxine.[8]

-

Mass Analysis: The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺. For Pyridoxine-d5, this would be approximately m/z 175, compared to m/z 170 for unlabeled Pyridoxine.[9]

-

Data Interpretation: The resulting mass spectrum is analyzed to confirm the presence of the deuterated compound and to assess the isotopic distribution, ensuring a high percentage of the d5 species.[7]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of Pyridoxine-d5 and verifying the specific positions of deuterium labeling.

Methodology:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d6).

-

¹H NMR Analysis: The ¹H NMR spectrum of Pyridoxine-d5 will show a significant reduction or complete absence of signals corresponding to the protons that have been replaced by deuterium (i.e., the methyl group at position 2 and the hydroxymethyl group at position 5).[7][10]

-

¹³C NMR Analysis: The ¹³C NMR spectrum will show signals for all carbon atoms. Carbons bonded to deuterium will exhibit characteristic splitting patterns (triplets for -CD₂- and septets for -CD₃) and will have their chemical shifts slightly altered compared to the unlabeled compound.[11]

-

Data Analysis: The spectra are compared to those of unlabeled Pyridoxine to confirm the successful and specific incorporation of deuterium atoms.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to Pyridoxine-d5.

General Workflow for Characterization

This diagram outlines the logical steps involved in the synthesis and analytical confirmation of Pyridoxine-d5.

Caption: Logical workflow for the synthesis and characterization of Pyridoxine-d5.

Biological Conversion Pathway

Pyridoxine is biologically inactive until it is converted to its active form, Pyridoxal 5'-phosphate (PLP). Pyridoxine-d5 follows the same metabolic pathway and is used to trace this process.

Caption: Metabolic pathway for the activation of Pyridoxine to PLP.[12]

Experimental Workflow for Stability Analysis

This diagram shows the experimental steps for assessing the chemical stability of a Pyridoxine formulation over time using HPLC.

Caption: Experimental workflow for a typical stability study of a Pyridoxine solution.[13]

References

- 1. Pyridoxine-d5 (Major) | CAS 688302-31-0 | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Pyridoxine-d5 (major) | 688302-31-0 | NCB30231 | Biosynth [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. kpfu.ru [kpfu.ru]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for High-Purity Pyridoxine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity Pyridoxine-d5, along with essential technical information for its use in research and development. Pyridoxine-d5, a deuterated form of Vitamin B6, serves as a critical internal standard in mass spectrometry-based quantitative analyses, aiding in metabolic flux studies, pharmacokinetic research, and as a tracer in various biological investigations.

Commercial Supplier and Product Specifications

A number of reputable suppliers offer high-purity Pyridoxine-d5 for research and pharmaceutical development purposes. The following table summarizes key quantitative data for easy comparison. Purity specifications are typically provided on the certificate of analysis with each product batch.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| --INVALID-LINK-- | Pyridoxine-d5 (major) | 688302-31-0 | C₈H₆D₅NO₃ | 174.21 |

| --INVALID-LINK-- | Pyridoxine-d5 | 688302-31-0 | C₈H₆D₅NO₃ | 174.21 |

| --INVALID-LINK-- | Pyridoxine-d5 hydrochloride | 82896-38-6 | Not specified | Not specified |

| --INVALID-LINK-- | Pyridoxine-d5 (Major) | 688302-31-0 | Not specified | Not specified |

| --INVALID-LINK-- | Pyridoxine-D5 | 688302-31-0 | C₈H₆D₅NO₃ | Not specified |

| --INVALID-LINK-- | Pyridoxine D5 Hydrochloride | 82896-38-6 | Not specified | Not specified |

| --INVALID-LINK-- | Pyridoxine-d5 (Major) | 688302-31-0 | C₈H₆D₅NO₃ | 174.21 |

| --INVALID-LINK-- | Pyridoxine-d5 | Not specified | Not specified | Not specified |

Analytical Characterization and Experimental Protocols

Ensuring the isotopic enrichment and chemical purity of Pyridoxine-d5 is paramount for its application as an internal standard and in metabolic studies. A combination of analytical techniques is employed for comprehensive characterization.[1][2][3] The primary goals of this characterization are to confirm the molecular structure, determine the degree and location of deuterium incorporation, and quantify any chemical or isotopic impurities.[1][3]

Key Experimental Protocols:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the sites of deuterium substitution and assessing isotopic purity.[1]

-

Objective: To verify the positions of the deuterium labels and quantify the isotopic enrichment.

-

Methodology:

-

Sample Preparation: Dissolve a precise amount of Pyridoxine-d5 in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).

-

¹H NMR Analysis: Acquire a proton NMR spectrum. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling. Integration of the remaining proton signals relative to a known internal standard or a non-deuterated portion of the molecule allows for the calculation of isotopic enrichment.

-

²H NMR Analysis: Acquire a deuterium NMR spectrum. This provides direct evidence of the deuterium atoms and their chemical environment, confirming the labeling sites.

-

¹³C NMR Analysis: Carbon-13 NMR can also be used to confirm the structure and may show isotopic shifts or splitting patterns due to the adjacent deuterium atoms.

-

2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the isotopic distribution and confirming the molecular weight.[2][4] It is often coupled with a chromatographic separation technique.

-

Objective: To determine the isotopic purity and distribution (M, M+1, M+2, etc.) and to identify any chemical impurities.

-

Methodology (LC-HRMS):

-

Sample Preparation: Prepare a dilute solution of Pyridoxine-d5 in a suitable solvent compatible with liquid chromatography and mass spectrometry (e.g., methanol/water with a small amount of formic acid).

-

Chromatographic Separation: Inject the sample into a high-performance liquid chromatography (HPLC) system, typically with a C18 column, to separate the analyte from any non-volatile impurities.

-

Mass Analysis: The eluent from the HPLC is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire full scan mass spectra in positive ion mode using electrospray ionization (ESI).

-

Data Analysis: Extract the ion chromatograms for the expected mass-to-charge ratios (m/z) of the different isotopologues of Pyridoxine-d5. The relative intensities of these isotopic peaks are used to calculate the percentage of isotopic enrichment.[2][4]

-

3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity of the compound.

-

Objective: To quantify the chemical purity of Pyridoxine-d5 by separating it from any non-deuterated or other chemical impurities.

-

Methodology:

-

Sample Preparation: Prepare a solution of Pyridoxine-d5 of known concentration in the mobile phase.

-

Instrumentation: Use an HPLC system equipped with a UV detector. The wavelength for detection should be set to the absorbance maximum of Pyridoxine (typically around 291 nm).

-

Chromatographic Conditions: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

-

Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

-

Visualizations

Vitamin B6 Salvage Pathway

The Vitamin B6 salvage pathway is responsible for the interconversion of various forms of vitamin B6, ultimately leading to the active coenzyme form, pyridoxal 5'-phosphate (PLP).[5][6][7] This pathway is essential for utilizing dietary and synthesized vitamin B6.

Caption: The Vitamin B6 salvage pathway illustrating the conversion of vitamers to the active form, PLP.

Analytical Workflow for Pyridoxine-d5 Characterization

The following diagram outlines a typical experimental workflow for the comprehensive analytical characterization of a high-purity Pyridoxine-d5 standard.

Caption: A generalized workflow for the analytical characterization of high-purity Pyridoxine-d5.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

A Technical Guide to the Natural Abundance of Isotopes in Pyridoxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopic abundance of the constituent elements of pyridoxine (Vitamin B6). Pyridoxine, with the chemical formula C₈H₁₁NO₃, is a crucial compound in various biological processes, and understanding its isotopic composition is vital for advanced research, particularly in metabolic studies, drug development, and analytical chemistry.[1][2] This document outlines the natural abundances of the stable isotopes of Carbon, Hydrogen, Nitrogen, and Oxygen, details the experimental protocols for their determination, and provides visual representations of the analytical workflow and the principles of isotopic distribution.

Natural Isotopic Abundance in Pyridoxine

The molecular structure of pyridoxine is composed of carbon, hydrogen, nitrogen, and oxygen.[1][2] Each of these elements exists in nature as a mixture of stable isotopes. The relative proportion of these isotopes is referred to as their natural abundance.[3][4] These abundances are generally constant for terrestrial materials, providing a fundamental baseline for isotopic analysis.

Data Presentation of Isotopic Abundances

The following table summarizes the natural abundances of the stable isotopes for each element present in pyridoxine. This data is essential for mass spectrometry analysis and the interpretation of isotopic patterns.

| Element | Isotope | Natural Abundance (%) | Atomic Mass (amu) |

| Carbon (C) | ¹²C | 98.893 | 12.000000 |

| ¹³C | 1.107 | 13.003355 | |

| Hydrogen (H) | ¹H | 99.985 | 1.007825 |

| ²H (D) | 0.015 | 2.014102 | |

| Nitrogen (N) | ¹⁴N | 99.634 | 14.003074 |

| ¹⁵N | 0.366 | 15.000109 | |

| Oxygen (O) | ¹⁶O | 99.759 | 15.994915 |

| ¹⁷O | 0.037 | 16.999131 | |

| ¹⁸O | 0.204 | 17.999160 |

Source: Data compiled from various established sources.[3][4][5][6]

Experimental Protocols for Isotope Ratio Determination

The precise measurement of isotopic abundances in organic molecules like pyridoxine is predominantly accomplished using Isotope Ratio Mass Spectrometry (IRMS).[7][8][9] This technique allows for the high-precision measurement of the ratios of stable isotopes.

Key Experiment: Isotope Ratio Mass Spectrometry (IRMS)

Objective: To determine the precise isotopic ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H, ¹⁸O/¹⁶O) of the constituent elements in a pyridoxine sample.

Methodology:

-

Sample Preparation:

-

A purified sample of pyridoxine is required. Purity is critical to avoid interference from other compounds.[10]

-

The sample is weighed into a tin or silver capsule for combustion analysis. The mass required is typically in the microgram to milligram range.

-

-

Conversion to Simple Gases:

-

The encapsulated sample is introduced into a high-temperature combustion furnace (typically packed with an oxidant like copper oxide) of an elemental analyzer.[11]

-

Through combustion (for C, N, H analysis) or pyrolysis (for O, H analysis), the pyridoxine molecule is broken down into simple, stable gases:

-

Carbon is converted to carbon dioxide (CO₂).

-

Nitrogen is converted to nitrogen gas (N₂).

-

Hydrogen is converted to hydrogen gas (H₂).

-

Oxygen is converted to carbon monoxide (CO) or, in some setups, measured from the CO₂ produced.

-

-

-

Gas Chromatography (GC) Separation:

-

The resulting gases are passed through a gas chromatography column. This step separates the individual gas components (CO₂, N₂, H₂) before they enter the mass spectrometer, ensuring that the isotopic ratio of only one element is measured at a time.

-

-

Introduction into the Mass Spectrometer:

-

The separated gases are introduced into the ion source of the isotope ratio mass spectrometer.

-

-

Ionization and Acceleration:

-

In the ion source, the gas molecules are ionized, typically by electron impact, creating positively charged ions.

-

These ions are then accelerated by an electric field into the mass analyzer.

-

-

Mass Analysis:

-

The accelerated ions travel through a magnetic field, which deflects them according to their mass-to-charge ratio (m/z). Lighter isotopes are deflected more than heavier isotopes.

-

-

Detection:

-

The separated ion beams are simultaneously collected by a set of Faraday cups, which are positioned to detect the specific masses of the different isotopic species (e.g., for CO₂, detectors are set for m/z 44, 45, and 46, corresponding to ¹²C¹⁶O₂, ¹³C¹⁶O₂, and ¹²C¹⁶O¹⁷O).[9]

-

The electrical currents generated in the Faraday cups are proportional to the abundance of each isotope.

-

-

Data Analysis:

-

The instrument software calculates the ratio of the isotopic abundances (e.g., ¹³C/¹²C).

-

These ratios are typically expressed in delta (δ) notation in parts per thousand (‰) relative to an international standard. The formula for the delta value is: δX (‰) = [(R_sample / R_standard) - 1] * 1000 where R is the ratio of the heavy to the light isotope (e.g., ¹³C/¹²C).[7]

-

Visualizations

Experimental Workflow for Isotope Ratio Analysis

Caption: Workflow for IRMS analysis of Pyridoxine.

Isotopic Contribution to Pyridoxine's Molecular Mass

Caption: Isotopic contribution to Pyridoxine's mass.

References

- 1. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridoxine - Wikipedia [en.wikipedia.org]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. Isotope Abundances for all the elements in the Periodic Table [periodictable.com]

- 7. Isotope analysis - Wikipedia [en.wikipedia.org]

- 8. web.gps.caltech.edu [web.gps.caltech.edu]

- 9. Isotope Ratio Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 10. researchgate.net [researchgate.net]

- 11. masspec.scripps.edu [masspec.scripps.edu]

An In-depth Technical Guide to Understanding Mass Shift in Pyridoxine-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pyridoxine-d5, a stable isotope-labeled form of Vitamin B6. It delves into the core principles of isotopic labeling and the resulting mass shift, which is fundamental to its application in mass spectrometry. This document details the utility of Pyridoxine-d5 as an internal standard for precise and accurate quantification in complex biological matrices. Detailed experimental protocols for both liquid and gas chromatography-mass spectrometry are provided, alongside structured data tables and visual diagrams of experimental workflows and relevant biological pathways to facilitate a deeper understanding for researchers and drug development professionals.

The Principle of Isotopic Labeling and Mass Shift in Pyridoxine-d5

Stable Isotope Labeling (SIL) is a technique where an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. Pyridoxine-d5 is the deuterated isotopologue of Pyridoxine (Vitamin B6), where five hydrogen atoms (¹H, protium) have been replaced by deuterium (²H or D), the heavy isotope of hydrogen.[1][2][3]

This substitution results in a predictable increase in the molecule's mass, known as a "mass shift." Since deuterium has a mass of approximately 2.014 atomic mass units (amu) compared to protium's ~1.008 amu, each substitution increases the mass by ~1.006 amu. For Pyridoxine-d5, this results in a nominal mass shift of +5 Da. This mass difference is easily resolved by modern mass spectrometers, allowing for the simultaneous detection and differentiation of the labeled (heavy) and unlabeled (light) forms of the molecule.

Data Presentation: Physicochemical Properties

The following table summarizes the key differences between unlabeled Pyridoxine and its d5-labeled counterpart.

| Property | Unlabeled Pyridoxine | Pyridoxine-d5 | Mass Shift (Δ) |

| Chemical Formula | C₈H₁₁NO₃[4] | C₈H₆D₅NO₃[2][5] | + 5 Deuterium atoms |

| Average Molecular Weight | ~169.18 g/mol | ~174.21 g/mol [2][3][4][5] | ~ +5.03 g/mol |

| Monoisotopic Mass | 169.0739 u | 174.1053 u[5] | + 5.0314 u |

| [M+H]⁺ Ion (m/z) | ~170.08 | ~175.11 | +5 |

Application as an Internal Standard in Quantitative Mass Spectrometry

The primary application of Pyridoxine-d5 is as an internal standard (IS) in isotope dilution mass spectrometry (ID-MS) assays.[6][7] This technique is the gold standard for quantitative analysis in fields like pharmacokinetics, metabolomics, and clinical diagnostics.

The process involves "spiking" a known quantity of the heavy-labeled standard (Pyridoxine-d5) into a biological sample (e.g., plasma, urine, tissue homogenate) before sample processing. Because the labeled standard is chemically identical to the endogenous, unlabeled analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis.

By measuring the peak area ratio of the endogenous analyte (light) to the internal standard (heavy), one can accurately calculate the concentration of the analyte in the original sample, as the ratio remains constant regardless of sample loss. This method provides superior accuracy and precision compared to external calibration methods.

Experimental Protocols for Detection and Quantification

The analysis of Pyridoxine and Pyridoxine-d5 is typically performed using chromatography coupled with tandem mass spectrometry (MS/MS).

Protocol 1: UPLC-MS/MS Analysis of Vitamin B6 Vitamers

This method is adapted from established protocols for analyzing Vitamin B6 in biological fluids and is highly suitable for quantitative studies.[8]

-

Sample Preparation:

-

To 100 µL of the biological sample (e.g., cerebrospinal fluid, plasma), add 10 µL of the Pyridoxine-d5 internal standard solution of a known concentration.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8]

-

Vortex for 1 minute, then centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C.

-

Transfer the supernatant to a new vial for analysis.

-

-

Chromatography (UPLC):

-

System: An ultra-performance liquid chromatography system.

-

Column: A reverse-phase column, such as a C18 (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to separate Pyridoxine from other matrix components (e.g., 2% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, then re-equilibrate).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

System: A tandem quadrupole mass spectrometer.

-

Ionization: Electrospray ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

-

Data Presentation: Illustrative MRM Transitions for Quantification

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |

| Pyridoxine (Analyte) | 170.1 | 152.1 | Corresponds to the loss of water (H₂O) |

| Pyridoxine-d5 (IS) | 175.1 | 155.1 | Corresponds to the loss of deuterated water (HDO), assuming deuteration on a hydroxymethyl group. |

Protocol 2: GC-MS Analysis

Gas chromatography requires analytes to be volatile and thermally stable. Pyridoxine, with its multiple hydroxyl groups, requires derivatization prior to analysis.[7]

-

Sample Preparation & Derivatization:

-

Perform an initial extraction of the analyte and spiked internal standard from the matrix (e.g., liquid-liquid extraction or solid-phase extraction).

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acetylating agent (e.g., acetic anhydride in pyridine) to convert the polar -OH groups to less polar silyl ethers or esters.

-

Heat the mixture (e.g., at 60-70°C) to ensure complete reaction.

-

-

Gas Chromatography (GC):

-

System: A gas chromatograph with a capillary column.

-

Column: A low-polarity column, such as a PE-5MS or DB-5 (30m x 0.25mm x 0.25µm).[9]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 75°C), hold, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).[9]

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Scan mode to identify fragmentation patterns or Selected Ion Monitoring (SIM) mode, tracking specific m/z values for the derivatized analyte and internal standard for quantification.

-

Visualization of Workflows and Biological Pathways

Experimental Workflow for Quantitative Analysis

Caption: Logical workflow for isotope dilution mass spectrometry.

Metabolic Activation of Pyridoxine

Caption: Conversion of Pyridoxine to its active form, PLP.

Pyridoxine's Role in the Nrf-2 Antioxidant Pathway

Caption: Pyridoxine exerts antioxidant effects via the Nrf-2 pathway.[1][3][6]

Conclusion

Pyridoxine-d5 is an indispensable tool for researchers, scientists, and drug development professionals engaged in quantitative bioanalysis. The +5 Da mass shift resulting from deuterium labeling provides a distinct mass spectrometric signature, enabling its use as an ideal internal standard. This guide has outlined the fundamental principles, provided detailed and actionable experimental protocols, and visualized the associated workflows and biological pathways. The application of isotope dilution mass spectrometry with Pyridoxine-d5 ensures the generation of high-quality, reliable, and accurate quantitative data, which is critical for advancing metabolic research and clinical drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. glpbio.com [glpbio.com]

- 4. Pyridoxine-d5 (major) | 688302-31-0 | NCB30231 | Biosynth [biosynth.com]

- 5. Pyridoxine-d5 (Major) | CAS 688302-31-0 | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

Quantitative Analysis of Pyridoxine in Human Plasma by LC-MS/MS using Pyridoxine-d5 as an Internal Standard

Application Note

Introduction

Pyridoxine, a form of vitamin B6, is a vital coenzyme involved in numerous metabolic processes, including amino acid, glucose, and lipid metabolism. Accurate quantification of pyridoxine in biological matrices is crucial for clinical diagnostics, nutritional monitoring, and pharmacokinetic studies. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of pyridoxine in human plasma. The use of a stable isotope-labeled internal standard, Pyridoxine-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Principle

This method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of pyridoxine and its internal standard, Pyridoxine-d5. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The MRM transitions monitored are specific for pyridoxine and Pyridoxine-d5, providing excellent selectivity and sensitivity.

Materials and Methods

Reagents and Materials

-

Pyridoxine hydrochloride (≥99%)

-

Pyridoxine-d5 hydrochloride (ISTD)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Standard and Sample Preparation

Standard Stock Solutions: Prepare stock solutions of pyridoxine and Pyridoxine-d5 in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare a series of working standard solutions of pyridoxine by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

Internal Standard Working Solution: Prepare a working solution of Pyridoxine-d5 at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

Plasma Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of the Pyridoxine-d5 internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental Protocols

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 2 |

| 1.0 | 2 |

| 2.0 | 95 |

| 3.0 | 95 |

| 3.1 | 2 |

| 5.0 | 2 |

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Pyridoxine | 170.1 | 152.1 | 100 |

| Pyridoxine-d5 | 175.1 | 157.1 | 100 |

-

MS/MS Parameters: The following are typical starting parameters and should be optimized for the specific instrument used.

| Parameter | Value |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 600 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Note on Pyridoxine-d5 Fragmentation: The product ion for Pyridoxine-d5 is predicted based on the neutral loss of a water molecule, similar to the fragmentation of unlabeled pyridoxine. It is highly recommended to confirm this transition and optimize the collision energy on the specific instrument being used.

Data Presentation

The following table summarizes the key quantitative parameters of this LC-MS/MS method.

| Parameter | Pyridoxine | Pyridoxine-d5 |

| Precursor Ion (m/z) | 170.1 | 175.1 |

| Product Ion (m/z) | 152.1 | 157.1 |

| Expected Retention Time (min) | ~2.3 | ~2.3 |

| Limit of Detection (LOD) | 0.5 ng/mL | - |

| Limit of Quantification (LOQ) | 1.5 ng/mL | - |

| Linearity Range | 1.5 - 500 ng/mL | - |

| Correlation Coefficient (r²) | >0.995 | - |

Mandatory Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of pyridoxine.

Caption: Role of Pyridoxine-d5 as an internal standard.

Application Notes and Protocols for Pyridoxine-d5 Sample Preparation in Plasma

These application notes provide detailed protocols for the extraction of Pyridoxine-d5 from plasma samples, intended for researchers, scientists, and drug development professionals. The following methods are widely used for the sample preparation of vitamin B6 and its isotopologues prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Pyridoxine-d5 is a deuterated stable isotope-labeled internal standard for Pyridoxine (Vitamin B6). Its use is critical for accurate quantification in bioanalytical methods, as it mimics the behavior of the endogenous analyte during sample extraction and analysis, correcting for matrix effects and variability in recovery. The selection of an appropriate sample preparation technique is crucial for removing interfering substances from the plasma matrix and ensuring the accuracy, precision, and sensitivity of the analytical method. The most common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Core Principles

The fundamental principle of these methods is the efficient removal of plasma proteins and other matrix components that can interfere with the analysis of Pyridoxine-d5. As an internal standard, Pyridoxine-d5 should be added to the plasma sample at the very beginning of the sample preparation process to account for any analyte loss during the subsequent steps.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup. It involves the addition of a precipitating agent, typically an organic solvent or an acid, to the plasma sample to denature and precipitate proteins.

Protocol 1: Protein Precipitation with Trichloroacetic Acid (TCA)

This is a widely cited method for the extraction of vitamin B6 compounds from plasma.[1][2]

Materials:

-

Plasma samples

-

Pyridoxine-d5 internal standard solution

-

Trichloroacetic acid (TCA) solution (e.g., 0.6 M or 5-10% w/v)[2]

-

Vortex mixer

-

Centrifuge (refrigerated)

-

Micropipettes and tips

-

Sample vials for LC-MS/MS analysis

Procedure:

-

Thaw frozen plasma samples at room temperature (25 ± 1°C) and vortex to ensure homogeneity.[3]

-

Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

-

Add a small volume of the Pyridoxine-d5 internal standard solution to each plasma sample, calibration standard, and quality control sample.

-

Add the TCA solution to the plasma sample. A common ratio is 2 parts 0.6 M TCA to 1 part plasma (e.g., 200 µL of 0.6 M TCA to 100 µL of plasma).[2]

-

Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Incubate the samples on ice or at 4°C for 10-15 minutes to enhance protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean sample vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation with Acetonitrile (ACN)

Acetonitrile is another common precipitating agent that is compatible with reversed-phase liquid chromatography.[4][5]

Materials:

-

Plasma samples

-

Pyridoxine-d5 internal standard solution

-

Acetonitrile (ACN), cold

-

Vortex mixer

-

Centrifuge (refrigerated)

-

Micropipettes and tips

-

Sample vials for LC-MS/MS analysis

Procedure:

-

Thaw frozen plasma samples at room temperature and vortex.

-

Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

-

Add the Pyridoxine-d5 internal standard solution.

-

Add 3 volumes of cold acetonitrile to the plasma sample (e.g., 300 µL of ACN to 100 µL of plasma).[4]

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge the samples at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean sample vial for analysis.

Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than protein precipitation by utilizing a solid sorbent to selectively retain the analyte of interest while matrix interferences are washed away.

General Protocol for Solid-Phase Extraction (SPE)

The specific sorbent and solvents will depend on the properties of Pyridoxine. A mixed-mode cation-exchange sorbent could be effective.

Materials:

-

Plasma samples, pre-treated (e.g., diluted or acidified)

-

Pyridoxine-d5 internal standard solution

-

SPE cartridges (e.g., Mixed-Mode Cation-Exchange)

-

SPE manifold

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water or buffer)

-

Wash solvent (e.g., Water, mild organic solvent)

-

Elution solvent (e.g., Methanol with modifier like formic acid or ammonia)

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

Procedure:

-

Add Pyridoxine-d5 internal standard to the plasma samples.

-

Pre-treat the plasma sample, for example, by diluting with an acidic buffer to facilitate binding to a cation-exchange sorbent.

-

Condition the SPE cartridge by passing methanol through it.

-

Equilibrate the cartridge by passing water or an appropriate buffer.

-

Load the pre-treated plasma sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove unretained matrix components.

-

Elute the analyte and internal standard with a strong solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of Vitamin B6 vitamers in plasma. While not specific to Pyridoxine-d5, these values for the non-labeled compound are indicative of the expected performance of the methods.

| Parameter | Protein Precipitation (TCA) | Protein Precipitation (ACN) | Reference |

| Recovery | 85-98% for various B6 vitamers | 69.19% - 77.19% for Pyridoxine | [5][6] |

| Limit of Quantification (LOQ) | 5 nmol/L for PLP | Not explicitly stated for Pyridoxine | [1] |

| Linearity | Up to 500 nmol/L for PLP | 5-250 ng/mL for Pyridoxine | [1][5] |

| Precision (CV%) | <5% | <5.20% | [1][5] |

| Parameter | Solid-Phase Extraction (General) | Reference |

| Recovery | >90% (for similar compounds) | [7] |

| Limit of Detection (LOD) | 0.01 µg/mL (for Retinol) | [7] |

Experimental Workflow Diagrams

Caption: Workflow for Protein Precipitation.

Caption: Workflow for Solid-Phase Extraction.

Conclusion

The choice of sample preparation method for Pyridoxine-d5 in plasma depends on the specific requirements of the assay, such as the desired level of cleanliness, throughput, and available instrumentation. Protein precipitation is a rapid and simple method suitable for high-throughput analysis, while solid-phase extraction offers a more comprehensive cleanup, potentially leading to lower matrix effects and improved sensitivity. Regardless of the method chosen, the consistent addition of Pyridoxine-d5 as an internal standard at the beginning of the workflow is paramount for achieving accurate and reliable quantitative results.

References

- 1. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 4. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application of Pyridoxine-d5 in Pediatric Metabolic Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine, a form of vitamin B6, is a critical coenzyme in over 140 enzymatic reactions, playing a pivotal role in amino acid, carbohydrate, and lipid metabolism.[1] In pediatric populations, investigating vitamin B6 metabolism is crucial for understanding the pathophysiology of various inborn errors of metabolism, such as pyridoxine-dependent epilepsy (PDE), and for developing targeted nutritional and pharmacological interventions.[2][3] The use of stable isotope-labeled pyridoxine, specifically Pyridoxine-d5, offers a safe and powerful tool to trace the in vivo metabolic fate of this essential vitamin without the risks associated with radioactive isotopes.[4]

These application notes provide a comprehensive overview and detailed protocols for the use of Pyridoxine-d5 as a metabolic tracer in pediatric research. The methodologies outlined are synthesized from established analytical techniques for vitamin B6 quantification, principles of stable isotope tracer studies in children, and ethical guidelines for pediatric research.

Core Applications

The primary application of Pyridoxine-d5 in pediatric metabolic research is to serve as a tracer to quantitatively assess the pharmacokinetics and metabolic turnover of vitamin B6. This enables researchers to:

-

Investigate Vitamin B6 Absorption and Bioavailability: Determine the rate and extent of pyridoxine absorption from the gastrointestinal tract.[5]

-

Characterize Metabolic Pathways: Trace the conversion of pyridoxine to its active coenzyme form, pyridoxal 5'-phosphate (PLP), and its degradation to 4-pyridoxic acid (PA).[6]

-

Diagnose and Characterize Inborn Errors of Metabolism: Identify defects in vitamin B6 metabolism by observing the accumulation or deficiency of specific labeled metabolites.[3]

-

Assess the Efficacy of Therapeutic Interventions: Evaluate how treatments, such as dietary modifications or other therapies, impact vitamin B6 metabolism.

Experimental Protocols

While specific published protocols detailing the use of Pyridoxine-d5 as a tracer in pediatric metabolic studies are not widely available, the following protocols have been constructed based on methodologically similar studies, including oral challenges with unlabeled pyridoxine in children and pharmacokinetic studies of B6 vitamers in adults.[7][8]

Protocol 1: Oral Administration of Pyridoxine-d5 for Pharmacokinetic Analysis

This protocol outlines the oral administration of a single dose of Pyridoxine-d5 to pediatric subjects to evaluate its absorption, metabolism, and excretion.

1. Subject Recruitment and Ethical Considerations:

-

Obtain informed consent from parents or legal guardians and assent from children, where appropriate.[9][10][11] The study protocol must be approved by a recognized institutional review board (IRB) or ethics committee.[10]

-

Subjects should be in a fasting state (e.g., overnight fast) before the administration of the tracer.

-

A thorough clinical evaluation should be conducted to ensure the subjects are suitable for the study.

2. Pyridoxine-d5 Tracer Administration:

-

Dosage: A tracer dose of Pyridoxine-d5 should be administered. While a definitive pediatric tracer dose has not been established, a dose of 0.5 mg/kg is proposed based on therapeutic dosing ranges and the principle of using the lowest effective dose for tracer studies.[12][13] The exact dose should be justified and approved by the ethics committee.

-

Formulation: The Pyridoxine-d5 can be dissolved in sterile water or a suitable palatable vehicle for oral administration. For infants, the solution can be administered via an oral syringe.[14]

3. Sample Collection:

-

Blood Samples: Collect venous blood samples at baseline (pre-dose) and at specified time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The exact timing should be optimized based on the specific research question.

-

Urine Samples: Collect a baseline urine sample. Following administration of the tracer, a complete 24-hour urine collection is recommended to assess the excretion of labeled metabolites.[15][16]

4. Sample Processing and Storage:

-

Blood: Centrifuge blood samples to separate plasma. Plasma should be stored at -80°C until analysis to ensure the stability of the vitamers.

-

Urine: Measure the total volume of the 24-hour urine collection. Aliquots should be stored at -80°C.

Protocol 2: Quantification of Pyridoxine-d5 and its Metabolites by UPLC-MS/MS

This protocol describes the analytical method for the simultaneous quantification of Pyridoxine-d5 and its key metabolites, Pyridoxal-d5 (PL-d5) and 4-Pyridoxic acid-d5 (PA-d5), in plasma and urine.

1. Sample Preparation:

-

Plasma:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add an internal standard solution containing deuterated forms of the analytes with a different mass shift (e.g., Pyridoxine-d2).

-

Precipitate proteins by adding an equal volume of ice-cold 10% trichloroacetic acid or acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

-

Transfer the supernatant for UPLC-MS/MS analysis.

-

-

Urine:

-

Thaw urine samples.

-

Centrifuge to remove any precipitate.

-

Dilute the urine sample with ultrapure water (e.g., 1:10 dilution).

-

Add the internal standard solution.

-

The diluted sample can be directly injected for analysis.

-

2. UPLC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) is required.

-

Chromatographic Separation: Use a C18 reversed-phase column for the separation of the B6 vitamers. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid) is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific mass transitions for Pyridoxine-d5 and its labeled metabolites.

Data Presentation

Quantitative data from a hypothetical pediatric study using Pyridoxine-d5 are presented below for illustrative purposes. These values are estimates based on adult pharmacokinetic data and established pediatric reference ranges for vitamin B6 metabolites.[7][17]

Table 1: Estimated Pharmacokinetic Parameters of Pyridoxine-d5 in a Pediatric Cohort (n=10)

| Parameter | Mean Value | Standard Deviation |

| Cmax (ng/mL) | 150 | 35 |

| Tmax (hours) | 1.5 | 0.5 |

| AUC (0-24h) (ng·h/mL) | 950 | 210 |

| Half-life (t½) (hours) | 4.5 | 1.2 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.

Table 2: 24-Hour Urinary Excretion of Pyridoxine-d5 and 4-Pyridoxic acid-d5

| Metabolite | Mean Excretion (µ g/24h ) | Percentage of Administered Dose |

| Pyridoxine-d5 | 50 | 10% |

| 4-Pyridoxic acid-d5 | 200 | 40% |

Visualizations

Caption: Metabolic pathway of orally administered Pyridoxine-d5.

References

- 1. researchgate.net [researchgate.net]

- 2. rarediseases.org [rarediseases.org]

- 3. Disorders affecting vitamin B6 metabolism [pubmed.ncbi.nlm.nih.gov]

- 4. Safety of stable isotope use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 7. Quantification of the B6 vitamers in human plasma and urine in a study with pyridoxamine as an oral supplement; pyridoxamine as an alternative for pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridoxine challenge reflects pediatric hypophosphatasia severity and thereby examines tissue-nonspecific alkaline phosphatase's role in vitamin B6 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. health.ec.europa.eu [health.ec.europa.eu]

- 10. jpedres.org [jpedres.org]

- 11. accp.com [accp.com]

- 12. anmfonline.org [anmfonline.org]

- 13. Pyridoxine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 14. Oral formulation of pyridoxine for the treatment of pyridoxinedependent epilepsy in a paediatric patient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vitamin B6 intakes and 24-hr 4-pyridoxic acid excretions of children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Urinalysis in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Establishment of age-stratified serum vitamin B6 pyridoxal and pyridoxic acid reference intervals among children aged 1–16 years in Henan, china - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Pyridoxal 5'-Phosphate (PLP) in Human Plasma by LC-MS/MS using a Stable Isotope Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, in human plasma. The method employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. While the user specified Pyridoxine-d5, the scientifically preferred and more common internal standard for PLP quantification is a deuterated form of PLP itself, such as PLP-d3, due to its chemical and physical similarity to the analyte. This note will primarily focus on the validated method using PLP-d3 for optimal accuracy and precision. The protocol includes a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. This method is suitable for clinical research and drug development settings where accurate measurement of PLP is crucial.

Introduction

Pyridoxal 5'-phosphate is a critical coenzyme in a multitude of enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[1][2] Accurate quantification of PLP in biological matrices is essential for assessing vitamin B6 status and for various research applications in drug development and nutritional science. Stable isotope dilution LC-MS/MS has become the gold standard for this analysis due to its high selectivity, sensitivity, and accuracy.[3][4] The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and has a similar ionization efficiency, corrects for variations in sample preparation and matrix effects, ensuring reliable quantification.[5]

While other deuterated forms of vitamin B6 vitamers like Pyridoxine-d5 can be used, PLP-d3 is the ideal internal standard for PLP quantification as it most closely mimics the behavior of the endogenous analyte during extraction, chromatography, and ionization.

Experimental Protocols

Materials and Reagents

-

Pyridoxal 5'-phosphate (PLP) standard

-

Pyridoxal 5'-phosphate-d3 (PLP-d3) internal standard

-

Trichloroacetic acid (TCA)

-

Formic acid, LC-MS grade

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Water, LC-MS grade

-

Human plasma (K2EDTA)

Sample Preparation

-

Thaw plasma samples and standards on ice.

-

Prepare a stock solution of the internal standard (PLP-d3) in a suitable solvent (e.g., 0.1 M HCl).

-

In a microcentrifuge tube, add 50 µL of the internal standard working solution to 250 µL of plasma sample, calibrator, or quality control sample.[1][2]

-

Vortex briefly to mix.

-

Add an equal volume (e.g., 250 µL) of 10% (w/v) trichloroacetic acid to precipitate proteins.[1][2]

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., Waters™ Symmetry C18) is commonly used.[1][2]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Gradient: A linear gradient from low to high organic phase is used to elute the analyte.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Column Temperature: 30-40°C.

Tandem Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The specific mass transitions for PLP and the internal standard should be optimized on the instrument being used. Commonly reported transitions are:

-

PLP: Precursor ion (m/z) 248.0 → Product ion (m/z) 150.0.

-

PLP-d3: Precursor ion (m/z) 251.0 → Product ion (m/z) 153.0.

-

-

If using Pyridoxine-d5, the expected precursor ion would be around m/z 175, and product ions would need to be determined through infusion and fragmentation experiments. The protonated molecular ion for unlabeled pyridoxine is m/z 170.

-

-

Collision Energy: Optimized for each transition. For PLP, a collision energy of around 14 eV has been reported.[1][2]

Data Presentation

The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of PLP.

| Parameter | Typical Value | Reference |

| Linearity Range | 4 - 8000 nmol/L | [1][2] |

| Lower Limit of Quantification (LLOQ) | 4 nmol/L | [1][2] |

| Upper Limit of Quantification (ULOQ) | 8000 nmol/L | [1][2] |

| Intra-day Precision (%CV) | 1.7 - 2.8% | [1][2] |

| Inter-day Precision (%CV) | 3.0 - 4.1% | [1][2] |

| Accuracy (% Recovery) | 89 - 103% | [1][2] |

| Matrix Effect | Minimal (<15%) | [1][2] |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for PLP quantification.

Signaling Pathways

While PLP is a coenzyme in many pathways, a detailed signaling pathway diagram is not directly applicable to the analytical method itself. The experimental workflow diagram provides a more relevant visualization for this application note.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of pyridoxal 5'-phosphate in human plasma. The use of a stable isotope-labeled internal standard (PLP-d3) ensures high accuracy and precision, making this method well-suited for research and drug development applications. The simple sample preparation and rapid analysis time also allow for high-throughput capabilities.

References

- 1. Validated UPLC-MS/MS method for the analysis of vitamin B6 pyridoxal 5́-phosphate, pyridoxal, pyridoxine, pyridoxamine, and pyridoxic acid in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel fully validated LC-MS/MS method for quantification of pyridoxal-5'-phosphate concentrations in samples of human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ujms.net [ujms.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

Application Note: Optimization of Pyridoxine-d5 Internal Standard Concentration for Accurate Bioanalysis

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and experimental guidelines for the optimization of Pyridoxine-d5 concentration as an internal standard (IS) in the quantitative analysis of Pyridoxine (Vitamin B6) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Pyridoxine, a vital form of Vitamin B6, is crucial in numerous metabolic processes. Its accurate quantification in biological samples is essential for nutritional assessment, clinical diagnostics, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Pyridoxine-d5, is the gold standard in LC-MS/MS-based bioanalysis.[1][2][3] A well-chosen internal standard that co-elutes with the analyte can effectively compensate for variations in sample preparation, injection volume, matrix effects, and instrument response.[1][4][5] However, the concentration of the internal standard itself is a critical parameter that must be optimized to ensure the accuracy, precision, and robustness of the analytical method.[5] An inappropriate concentration can lead to non-linear calibration curves, inaccurate quantification, and potential issues with detector saturation or poor signal-to-noise.

This application note outlines a systematic approach to optimize the concentration of Pyridoxine-d5 for the reliable quantification of Pyridoxine.

Experimental Workflow and Logic

The optimization process for the internal standard concentration involves evaluating the consistency of the analyte/internal standard peak area ratio across a range of IS concentrations. The ideal concentration should provide a stable and reproducible response without interfering with the analyte signal or being unduly affected by the sample matrix.

Caption: Workflow for Pyridoxine-d5 Concentration Optimization.

Experimental Protocols

Materials and Reagents

-

Pyridoxine hydrochloride (Certified Reference Material)

-

Pyridoxine-d5 hydrochloride (Certified Reference Material)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Control human plasma (or other relevant biological matrix)

-

Standard laboratory equipment (pipettes, centrifuges, vials, etc.)

Preparation of Stock and Working Solutions

-

Pyridoxine Stock Solution (1 mg/mL): Accurately weigh and dissolve Pyridoxine hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

-

Pyridoxine-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Pyridoxine-d5 hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

-

Pyridoxine Working Solutions: Prepare a series of working solutions by serially diluting the Pyridoxine stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control samples.

-

Pyridoxine-d5 Working Solutions: Prepare a range of Pyridoxine-d5 working solutions (e.g., 10, 50, 100, 200, 500 ng/mL) by diluting the Pyridoxine-d5 stock solution with 50:50 (v/v) methanol:water. The appropriate range may need to be adjusted based on the expected analyte concentrations and instrument sensitivity.

Sample Preparation and Analysis

-

Spiking: Prepare three sets of samples at low, medium, and high concentrations of Pyridoxine (e.g., LLOQ, MQC, and HQC levels). For each concentration level, prepare five replicates for each Pyridoxine-d5 working solution to be tested.

-

Internal Standard Addition: To 50 µL of each plasma sample, add 10 µL of one of the Pyridoxine-d5 working solutions.

-

Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each sample. Vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.

LC-MS/MS Conditions (Example)

-

LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and IS, followed by re-equilibration.

-

Flow Rate: 0.4 mL/min

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Pyridoxine: To be determined by direct infusion and optimization.

-

Pyridoxine-d5: To be determined by direct infusion and optimization.

-

Data Evaluation and Optimization

The primary goal is to select an IS concentration that provides a stable and consistent response across the analytical run and minimizes the variability of the analyte/IS peak area ratio.

Internal Standard Response

The peak area of Pyridoxine-d5 should be sufficiently high to ensure good peak shape and signal-to-noise ratio, but not so high that it causes detector saturation. The response should be consistent across all samples (blanks, calibration standards, and QCs). According to FDA guidance, the IS response in subject samples should be monitored for variability.[6][7][8]

Analyte / Internal Standard Peak Area Ratio

Calculate the peak area ratio of Pyridoxine to Pyridoxine-d5 for each sample. For each IS concentration tested, determine the mean peak area ratio and the percentage coefficient of variation (%CV) for the replicate injections at each analyte concentration level.

The optimal concentration of the internal standard is the one that results in the lowest %CV for the peak area ratios across all analyte concentration levels.

Data Presentation

The following tables summarize hypothetical data from an experiment to optimize the Pyridoxine-d5 concentration.

Table 1: Pyridoxine-d5 Peak Area Response at Different Spiked Concentrations

| Pyridoxine-d5 Concentration (ng/mL) | Mean Peak Area (n=15) | %CV |

| 10 | 55,000 | 8.5 |

| 50 | 280,000 | 4.2 |

| 100 | 590,000 | 3.1 |

| 200 | 1,200,000 | 2.5 |

| 500 | 2,900,000 | 2.8 |

Table 2: Precision of Pyridoxine / Pyridoxine-d5 Peak Area Ratios at Different IS Concentrations

| Pyridoxine Conc. | Pyridoxine-d5 Conc. (ng/mL) | Mean Peak Area Ratio (n=5) | %CV |

| Low QC (10 ng/mL) | 10 | 1.85 | 9.2 |

| 50 | 0.36 | 4.5 | |

| 100 | 0.18 | 2.8 | |

| 200 | 0.09 | 3.1 | |

| 500 | 0.04 | 3.5 | |

| Mid QC (100 ng/mL) | 10 | 18.2 | 8.8 |

| 50 | 3.58 | 4.1 | |

| 100 | 1.79 | 2.5 | |

| 200 | 0.90 | 2.9 | |

| 500 | 0.36 | 3.2 | |

| High QC (800 ng/mL) | 10 | 145.6 | 9.5 |

| 50 | 28.8 | 4.8 | |

| 100 | 14.4 | 2.6 | |

| 200 | 7.2 | 3.0 | |

| 500 | 2.88 | 3.4 |

Based on the data in Table 2, a Pyridoxine-d5 concentration of 100 ng/mL provides the best precision (lowest %CV) for the peak area ratios across all tested concentrations of Pyridoxine.

Signaling Pathway and Logical Relationships

The relationship between the analyte, internal standard, and the analytical process can be visualized as follows:

Caption: Analyte and IS in the bioanalytical workflow.

Conclusion